

Application Notes and Protocols for the Metal-Catalyzed Synthesis of Functionalized Azetidines

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Compound of Interest

Compound Name: *3-Methoxy-3-phenylazetidine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for three modern metal-catalyzed methods for the synthesis of functionalized azetidines. The selected methods represent a range of catalytic systems and synthetic strategies, offering versatile tools for the construction of this important heterocyclic motif in medicinal chemistry and drug development.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination for the Synthesis of Azetidines

This method, developed by Chen and coworkers, allows for the efficient synthesis of azetidines through a palladium-catalyzed intramolecular amination of unactivated C-H bonds.^{[1][2]} The use of a picolinamide (PA) directing group is crucial for the success of the reaction.

Data Presentation

Table 1: Substrate Scope for the Palladium-Catalyzed Intramolecular Amination of γ -C(sp³)–H Bonds.^[1]

Entry	Substrate	Product	Yield (%)
1	N-(2,2-dimethyl-1-phenylpropyl)picolina mide	2-tert-butyl-2-phenylazetidine-1-carbonylpyridine	85
2	N-(1-isopropyl-2,2-dimethylpropyl)picolinamide	2-tert-butyl-3,3-dimethylazetidine-1-carbonylpyridine	70
3	N-(2,2-dimethylbutyl)picolina mide	2-ethyl-2-methylazetidine-1-carbonylpyridine	90
4	N-(1-cyclohexyl-2,2-dimethylpropyl)picolinamide	2-tert-butyl-2-cyclohexylazetidine-1-carbonylpyridine	78
5	N-(2,2-dimethyl-3-phenylpropyl)picolina mide	2-benzyl-2-methylazetidine-1-carbonylpyridine	82

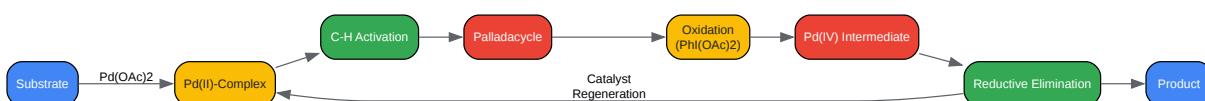
Experimental Protocol

General Procedure for the Palladium-Catalyzed Intramolecular Amination:[1]

- To a 10 mL glass vial equipped with a magnetic stir bar, add the picolinamide-protected amine substrate (0.2 mmol, 1.0 equiv), $\text{Pd}(\text{OAc})_2$ (4.5 mg, 0.02 mmol, 10 mol%), and $\text{PhI}(\text{OAc})_2$ (96.6 mg, 0.3 mmol, 1.5 equiv).
- Add Li_2CO_3 (22.2 mg, 0.3 mmol, 1.5 equiv) and toluene (2.0 mL).
- Seal the vial with a PTFE-lined cap and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 24-48 hours.
- After completion, cool the reaction mixture to room temperature and dilute with CH_2Cl_2 (10 mL).

- Filter the mixture through a pad of Celite, washing with additional CH_2Cl_2 (2 x 5 mL).
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired azetidine product.
- Characterize the product by ^1H NMR, ^{13}C NMR, and HRMS.

Visualization



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Caption: Palladium-Catalyzed C-H Amination Cycle.

Copper-Catalyzed Photoinduced Anti-Baldwin Radical Cyclization of Ynamides

This innovative method utilizes a copper photoredox catalyst to achieve a radical 4-exo-dig cyclization of ynamides, providing access to highly functionalized azetidines.[3] This approach is notable for its control over regioselectivity, favoring the formation of the four-membered ring.

Data Presentation

Table 2: Substrate Scope for the Copper-Catalyzed Radical Cyclization of Ynamides.[3]

Entry	Ynamide Substrate	Product	Yield (%)
1	N-(iodoethyl)-N-tosyl-1-phenylprop-1-yn-1-amine	2-(1-phenylpropylidene)-1-tosylazetidine	85
2	N-(iodoethyl)-N-tosyl-1-(4-methoxyphenyl)prop-1-yn-1-amine	2-(1-(4-methoxyphenyl)propylidene)-1-tosylazetidine	82
3	N-(iodoethyl)-N-tosyl-1-(4-chlorophenyl)prop-1-yn-1-amine	2-(1-(4-chlorophenyl)propylidene)-1-tosylazetidine	75
4	N-(iodoethyl)-N-tosyl-1-cyclohexylprop-1-yn-1-amine	2-(1-cyclohexylpropylidene)-1-tosylazetidine	90
5	N-(iodoethyl)-N-mesyl-1-phenylprop-1-yn-1-amine	2-(1-phenylpropylidene)-1-mesylazetidine	78

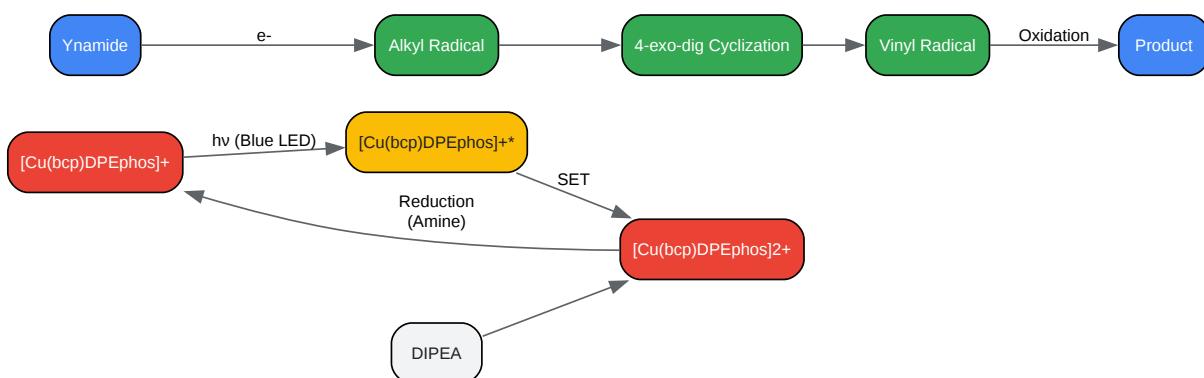
Experimental Protocol

General Procedure for the Copper-Catalyzed Radical Cyclization:[3]

- In an oven-dried vial, combine $[\text{Cu}(\text{bcp})\text{DPEphos}]\text{PF}_6$ (5 mol%) and the iodoethyl-ynamide substrate (1 equiv).
- Fit the vial with a rubber septum, evacuate under high vacuum, and backfill with argon.
- Add freshly distilled and degassed acetonitrile (to achieve a 0.1 M concentration of the substrate) and N,N-diisopropylethylamine (10 equiv).
- Place the vial approximately 5 cm from a 34 W blue LED lamp and stir the reaction mixture at room temperature.

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the functionalized azetidine.
- Characterize the product by ^1H NMR, ^{13}C NMR, and HRMS.

Visualization



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Caption: Copper-Catalyzed Photoredox Radical Cyclization.

Gold-Catalyzed Intermolecular Oxidation of Alkynes for the Synthesis of Azetidin-3-ones

This protocol, from the laboratory of Zhang, describes a flexible and stereoselective synthesis of chiral azetidin-3-ones.^{[4][5]} The key step is a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.

Data Presentation

Table 3: Substrate Scope for the Gold-Catalyzed Synthesis of Azetidin-3-ones.[\[4\]](#)

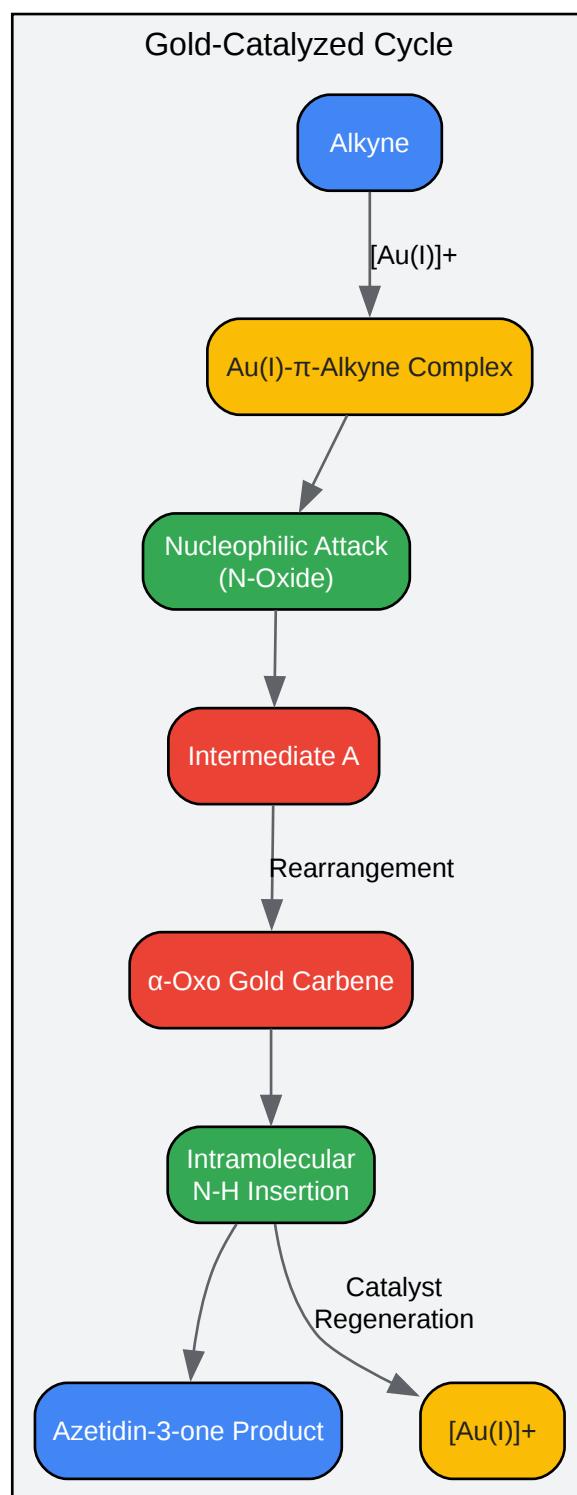
Entry	N- propargylsulfo amide Substrate (R group)	Product	Yield (%)	ee (%)
1	Phenyl	2-phenyl-1-(tert- butylsulfonyl)azet idin-3-one	82	>99
2	4-Methoxyphenyl	2-(4- methoxyphenyl)- 1-(tert- butylsulfonyl)azet idin-3-one	75	>99
3	Cyclohexyl	2-cyclohexyl-1- (tert- butylsulfonyl)azet idin-3-one	78	>99
4	4-Chlorophenyl	2-(4- chlorophenyl)-1- (tert- butylsulfonyl)azet idin-3-one	72	>99
5	2-Naphthyl	2-(naphthalen-2- yl)-1-(tert- butylsulfonyl)azet idin-3-one	76	>99

Experimental Protocol

General Procedure for the Gold-Catalyzed Oxidative Cyclization:[\[4\]](#)

- To a solution of the chiral N-propargylsulfonamide (0.3 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 6 mL) in a screw-capped vial, add pyridine N-oxide (34.2 mg, 0.36 mmol, 1.2 equiv).
- Add the gold catalyst, [BrettPhosAuNTf₂] (15.3 mg, 0.015 mmol, 5 mol%), to the solution at room temperature.
- Stir the reaction mixture at 40 °C for 6-24 hours, monitoring the progress by TLC.
- Upon completion, cool the reaction to room temperature and quench with 1 N HCl (15 mL).
- Extract the mixture with CH₂Cl₂ (2 x 30 mL).
- Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure azetidin-3-one.
- Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.

Visualization



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Caption: Gold-Catalyzed Synthesis of Azetidin-3-ones.

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